
Cdc7-IN-9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cdc7-IN-9 is a potent and selective inhibitor of the cell division cycle 7 (CDC7) kinase. CDC7 is a serine/threonine protein kinase that plays a crucial role in the initiation of DNA replication by phosphorylating the minichromosome maintenance (MCM) complex. Inhibition of CDC7 has emerged as a promising strategy for cancer treatment due to its role in DNA replication and cell cycle regulation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Cdc7-IN-9 involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce the desired substituents. Common reaction conditions include the use of organic solvents, catalysts, and specific temperature and pressure conditions to optimize yield and purity .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process while ensuring consistency, safety, and cost-effectiveness. This includes optimizing reaction conditions, purification methods, and quality control measures to produce the compound in large quantities suitable for clinical and commercial use .
Análisis De Reacciones Químicas
Types of Reactions: Cdc7-IN-9 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its potency, selectivity, and pharmacokinetic properties .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include organic solvents (e.g., dichloromethane, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. These reagents and conditions are chosen to achieve optimal reaction efficiency and product yield .
Major Products Formed: The major products formed from the chemical reactions involving this compound include various analogs and derivatives with modified functional groups. These products are evaluated for their biological activity and potential therapeutic applications .
Aplicaciones Científicas De Investigación
Cdc7-IN-9 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the role of CDC7 kinase in DNA replication and cell cycle regulation . In biology, it is employed to investigate the molecular mechanisms underlying DNA replication stress and checkpoint activation . In medicine, this compound is being explored as a potential therapeutic agent for the treatment of various cancers, including acute myeloid leukemia and solid tumors . Additionally, it has industrial applications in the development of new drugs and therapeutic strategies targeting CDC7 kinase .
Mecanismo De Acción
Cdc7-IN-9 exerts its effects by selectively inhibiting the activity of CDC7 kinase. CDC7 kinase is responsible for phosphorylating the MCM complex, a critical step in the initiation of DNA replication. By inhibiting CDC7, this compound disrupts DNA replication, leading to replication stress, cell cycle arrest, and apoptosis in cancer cells . The molecular targets and pathways involved include the ATR-Chk1 checkpoint pathway, which is activated in response to replication stress and DNA damage .
Comparación Con Compuestos Similares
Cdc7-IN-9 is compared with other CDC7 inhibitors, such as TAK-931 and PHA-767491. These compounds share a similar mechanism of action by targeting the ATP-binding site of CDC7 kinase . this compound is distinguished by its higher potency, selectivity, and favorable pharmacokinetic properties . Other similar compounds include SGR-2921 and monzosertib, which also inhibit CDC7 kinase but may differ in their chemical structure and biological activity .
Propiedades
Fórmula molecular |
C15H17N5OS |
|---|---|
Peso molecular |
315.4 g/mol |
Nombre IUPAC |
7,7-dimethyl-2-pyrimidin-4-yl-3-thia-6,8,12-triazatricyclo[6.4.1.04,13]trideca-1,4(13)-dien-5-one |
InChI |
InChI=1S/C15H17N5OS/c1-15(2)19-14(21)13-11-10(17-5-3-7-20(11)15)12(22-13)9-4-6-16-8-18-9/h4,6,8,17H,3,5,7H2,1-2H3,(H,19,21) |
Clave InChI |
HABLCDDQKHSTQL-UHFFFAOYSA-N |
SMILES canónico |
CC1(NC(=O)C2=C3N1CCCNC3=C(S2)C4=NC=NC=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


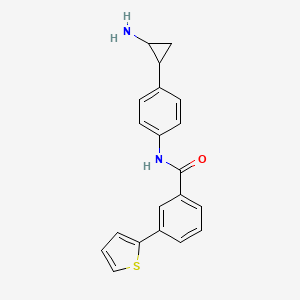
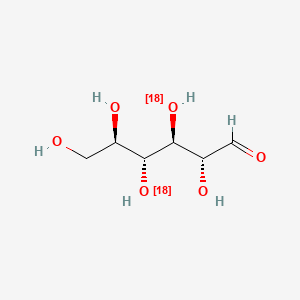
![Sodium;2-[3-(2-methylanilino)-6-(2-methyl-4-sulfonatophenyl)azaniumylidenexanthen-9-yl]benzoate](/img/structure/B12406546.png)
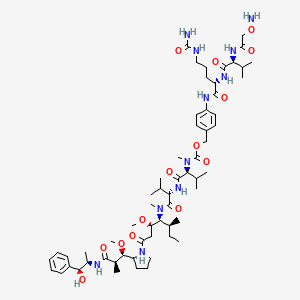

![18-Hydroxy-17-nitro-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),2,4,6,8,12,14,16(20),17-nonaen-11-one](/img/structure/B12406557.png)
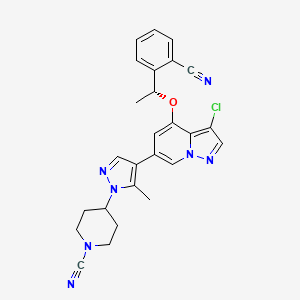
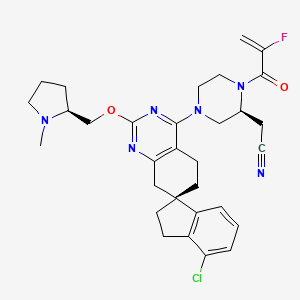
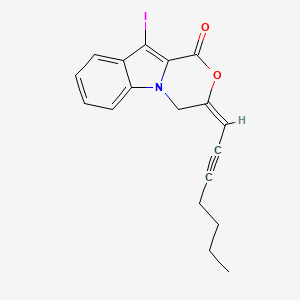
![5-((2,4-Dihydroxybenzylidene)amino)-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B12406579.png)
![(2R-cis)-5-[Tetrahydro-5-(hydroxymethyl)-4-oxo-2-furanyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B12406584.png)
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (Z)-octadec-9-enoate](/img/structure/B12406585.png)

![(2R,4R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12406607.png)
